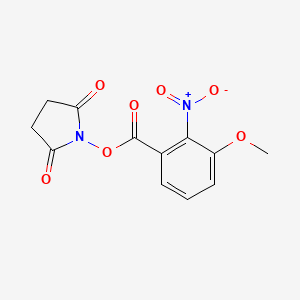
2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C12H10N2O7 It is a derivative of benzoic acid and contains a pyrrolidine-2,5-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate typically involves the esterification of 3-methoxy-2-nitrobenzoic acid with N-hydroxysuccinimide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide or thiols, typically in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may involve sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiols.
Reduction: The major product is the corresponding amine derivative.
Hydrolysis: The products are 3-methoxy-2-nitrobenzoic acid and N-hydroxysuccinimide.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of bioactive molecules, including potential anticonvulsant agents.
Materials Science: The compound can be used in the preparation of functionalized materials for various applications, such as drug delivery systems.
Bioconjugation: It is employed in the modification of biomolecules, such as proteins and peptides, to enhance their stability and activity.
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the bioactive molecule derived from this compound .
相似化合物的比较
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-methoxy-4-nitrobenzoate: Similar structure but with a different position of the nitro group.
2,5-Dioxopyrrolidin-1-yl acrylate: Contains an acrylate group instead of a benzoate moiety.
2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate: A more complex structure with additional functional groups.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate is unique due to its specific substitution pattern on the benzoate ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-methoxy-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O7/c1-20-8-4-2-3-7(11(8)14(18)19)12(17)21-13-9(15)5-6-10(13)16/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKPAMKYLWDCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
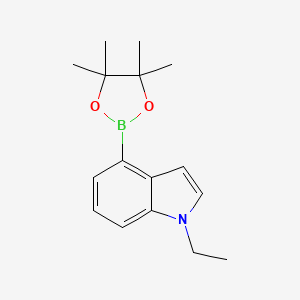

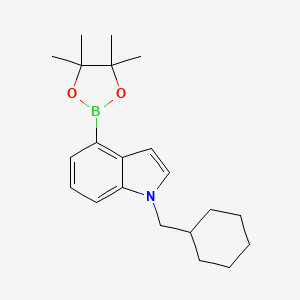
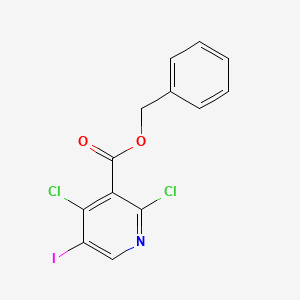

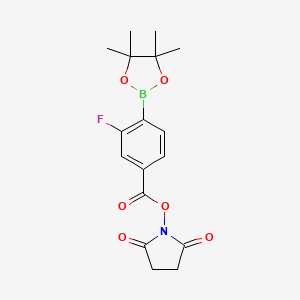
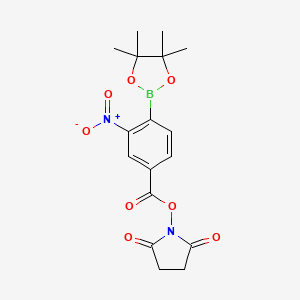

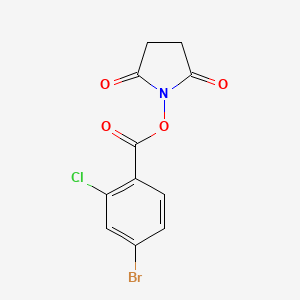

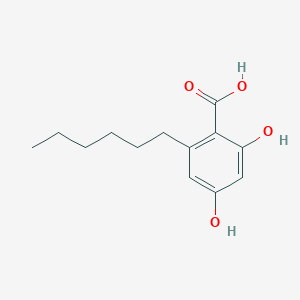
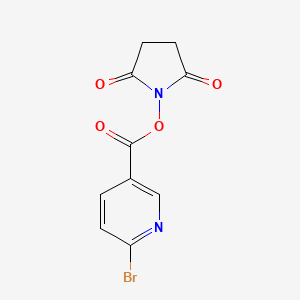
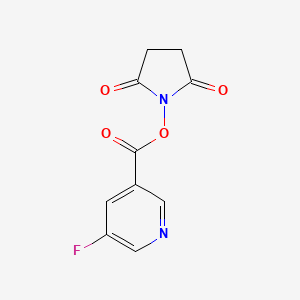
![2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile](/img/structure/B8164210.png)
